Benzethonium chloride

C27H42ClNO2

Content Navigation

CAS Number

Product Name

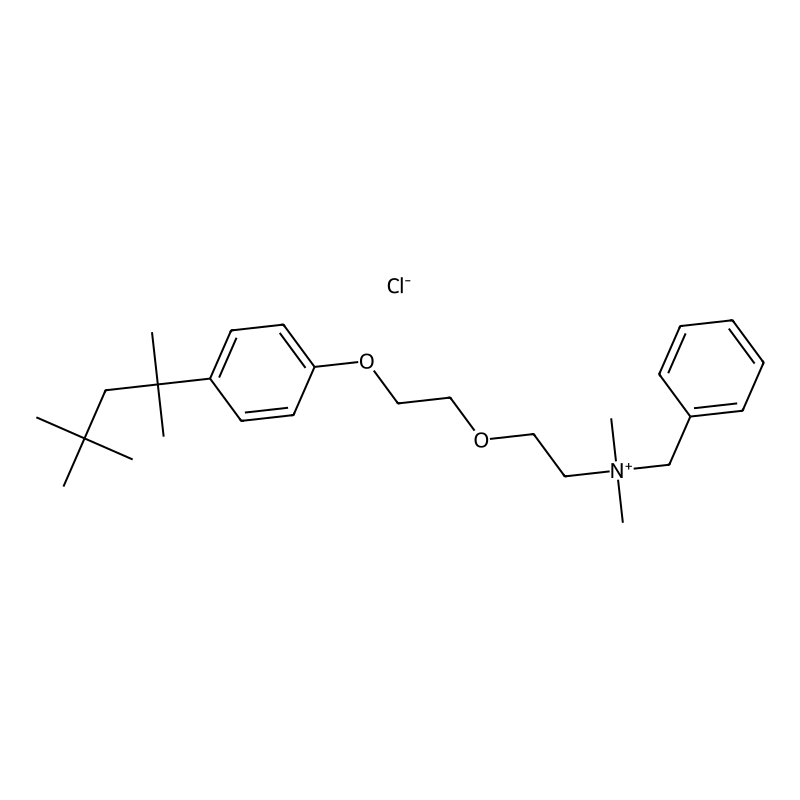

IUPAC Name

Molecular Formula

C27H42ClNO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOL IN WATER GIVING FOAMY, SOAPY SOLN; SOL IN ALC, ACETONE, CHLOROFORM

SLIGHTLY SOL IN ETHER

Solubility in water: very good

Synonyms

Canonical SMILES

Benzethonium Chloride: Mechanisms of Action Technical Guide

Antimicrobial Mechanism of Action

Benzethonium chloride functions as a cationic surfactant with potent activity against bacteria, fungi, and viruses [1] [2]. Its mechanism is primarily physical, involving disruption of microbial membrane integrity.

Molecular Process of Membrane Disruption

The following diagram illustrates the sequential mechanism of antimicrobial action:

Diagram Caption: Sequential mechanism of this compound antimicrobial action through membrane disruption.

The amphiphilic structure enables multiple destructive processes [1]:

- Electrostatic attraction between cationic quaternary ammonium group and negatively charged microbial cell surfaces

- Membrane integration via hydrophobic interactions with lipid bilayer fatty acid chains

- Conformational disruption of membrane structure leading to increased permeability

- Vital content leakage including ions, nucleotides, and small molecules causing osmotic imbalance

- Protein denaturation through disruption of hydrogen bonds and hydrophobic interactions

- DNA synthesis inhibition via nucleic acid interactions impairing replication machinery

Emerging Anticancer Mechanisms

Recent studies reveal this compound exhibits broad-spectrum antitumor activity through multiple distinct signaling pathways in various cancers.

Key Signaling Pathways in Cancer Inhibition

The compound demonstrates multimodal mechanisms across different cancer types:

Diagram Caption: Multiple anticancer mechanisms of this compound through different signaling pathways.

Quantitative Anticancer Efficacy Data

Table 1: Efficacy of this compound in Various Cancer Models

| Cancer Type | Cell Lines/Models | Key Targets/Pathways | Effective Concentration | Observed Effects |

|---|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) | CAL27, FaDu, MOC1 mouse model | STAT3/MCL-1 apoptosis pathway [3] [4] | 2-3 μM (colony formation); 30-45 μM (apoptosis) [3] [4] | Inhibited proliferation, induced apoptosis, suppressed tumor growth [3] [4] |

| Non-Small Cell Lung Cancer (NSCLC) | H1975, A549, H1299, HCC827 | P53 signaling pathway [5] [6] | 2-8 μM (dose-dependent) [5] [6] | Cell cycle arrest, apoptosis, enhanced gefitinib sensitivity [5] [6] |

| Osteosarcoma | In vitro models | ERK1/2 signaling repression [3] | Not specified | Inhibited proliferation, migration, and invasion [3] |

| Hepatocellular Carcinoma | Rat model (in vivo) | Caspase-3-mediated apoptosis [3] | Combined with endoxan | Significant apoptosis increase, tumor reduction [3] |

Experimental Protocols and Methodologies

Key Assays for Evaluating Anticancer Activity

Table 2: Experimental Methods for Assessing this compound Efficacy

| Assay Type | Protocol Overview | Key Parameters Measured | Application in BZN Research |

|---|---|---|---|

| Cell Viability (CCK-8) | Cells seeded in 96-well plates, treated with BZN, incubated with CCK-8 reagent, absorbance measured at 450nm [3] [5] | Half-maximal inhibitory concentration (IC50), proliferation inhibition [3] [5] | Dose-response curves across multiple cancer cell lines [3] [5] |

| Colony Formation | 500-1000 cells/well in 6-well plates, BZN treatment for 6-7 days, methanol fixation, crystal violet staining [3] [5] | Colony counts (>50 cells), survival fraction [3] [5] | Long-term proliferative capacity after BZN exposure [3] [5] |

| Apoptosis Assay (Flow Cytometry) | Annexin V-APC/PI staining, flow cytometry analysis (FACSCalibur/NovoExpress) [3] [5] | Apoptotic cell percentage (early/late apoptosis) [3] [5] | Mitochondrial-mediated apoptosis confirmation [3] [5] |

| Wound Healing/Migration | Uniform scratch with pipette tip, BZN treatment, wound area measurement at 0, 12, 18h [3] | Migration rate, wound closure percentage [3] | Inhibition of cell migration capacity [3] |

| Transwell Migration | Cells in serum-free medium in upper chamber, complete medium in lower chamber, BZN treatment, crystal violet staining [3] | Migrated cell count in random fields [3] | Direct migration inhibition quantification [3] |

| Cell Cycle Analysis | Ethanol fixation, PI staining, flow cytometry [5] | Cell distribution across G0/G1, S, G2/M phases [5] | Cell cycle arrest induction [5] |

Experimental Workflow for Anticancer Mechanism Studies

Diagram Caption: Comprehensive experimental workflow for investigating this compound's anticancer mechanisms.

Research Implications and Future Directions

This compound represents a promising drug repurposing candidate with multiple advantageous characteristics. As an FDA-approved compound with known safety profile, it offers potential acceleration in therapeutic development [3] [5]. Its multimodal mechanisms—simultaneously targeting STAT3, p53, and other pathways—may help overcome drug resistance common in cancer therapy [3] [5]. The ability to enhance efficacy of existing targeted therapies like EGFR-TKIs presents significant clinical potential for combination regimens [5].

Future research should prioritize mechanism refinement to precisely elucidate binding interactions with STAT3 and other targets, comprehensive toxicological profiling specific to anticancer dosing, and systematic combination studies with standard chemotherapeutic and targeted agents. Translation to more complex in vivo models will be essential for validating therapeutic potential and establishing appropriate dosing regimens for potential clinical application.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Discovery of this compound as a potent STAT3 ... [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of benzethonium as a potent... chloride [frontiersin.org]

- 5. The anti-tumor effects of main component (benzethonium ... [nature.com]

- 6. The anti-tumor effects of main component ( benzethonium ) of... chloride [pmc.ncbi.nlm.nih.gov]

Current Research: Antitumor Mechanisms and Efficacy

Recent studies have identified BZN as a broad-spectrum antitumor agent, with two primary anticancer mechanisms proposed for different cancer types, as summarized in the table below.

| Proposed Mechanism | Key Molecular Targets & Effects | Cancer Models Studied | Selected Experimental Data |

|---|---|---|---|

| STAT3 Pathway Inhibition [1] | Binds to STAT3's SH2 domain; inhibits dimerization & nuclear translocation; ↓ p-STAT3; ↓ MCL-1; induces mitochondrial apoptosis [1] | HNSCC (FaDu, CAL27 cells), mouse model (MOC1 cells) [1] | IC₅₀ (Cell viability): ~3.8 µM (FaDu, 48h) [2]. In vivo: 5 mg/kg inhibited xenograft growth (SCID mice) [3]. |

| p53 Signaling Pathway Modulation [4] | Regulates cell cycle, apoptosis, and EMT signaling; specific molecular targets not fully defined [4] | Non-small cell lung cancer (H1975, A549, H1299, HCC827 cells) [4] | Synergy with Gefitinib: Combined with 10 µM Gefitinib, 10 µM BZN induced significant apoptosis in H1975 cells [4]. |

The following diagram illustrates the two proposed antitumor mechanisms of action of Benzethonium Chloride (BZN) based on recent studies:

Figure 1: Proposed antitumor mechanisms of this compound (BZN).

Key Experimental Protocols in Current Research

The following methodologies are commonly used in contemporary studies to evaluate BZN's antitumor activity.

Cell Viability and Proliferation Assays

- Cell Lines: Studies frequently use human cancer cell lines like HNSCC's FaDu and CAL27, or NSCLC's H1975, A549 [1] [4].

- Procedure: Cells are seeded in 96-well plates and treated with a range of BZN concentrations. After incubation, cell viability is measured using reagents like CCK-8, which produces a colorimetric change read at 450 nm [1] [4].

- Data Analysis: Absorbance data is used to generate dose-response curves and calculate half-maximal inhibitory concentration (IC₅₀) values [4].

Apoptosis Analysis

- Method: Flow cytometry-based detection using an Annexin V-APC/PI or Annexin V-FITC/PI staining kit [1] [4].

- Procedure: After BZN treatment, cells are collected, stained with Annexin V and PI, and analyzed. This distinguishes live, early apoptotic, late apoptotic, and necrotic cell populations [1] [4].

Colony Formation Assay

- Purpose: Measures long-term cell reproductive viability post-treatment [1] [4].

- Procedure: A low density of cells is seeded, treated with BZN, and then allowed to grow for 1-2 weeks. Colonies are fixed, stained with crystal violet, and counted [1] [4].

Cell Cycle Analysis

- Method: Flow cytometry analysis of DNA content [4].

- Procedure: After treatment, cells are fixed, treated with RNase, and stained with Propidium Iodide (PI). The DNA content of cells is measured to determine the percentage in G0/G1, S, and G2/M phases [4].

Established Uses and Safety Profile

Beyond emerging cancer research, BZN has a long history of safe and effective use as a topical antimicrobial.

| Attribute | Description |

|---|---|

| FDA-Approved Uses | Skin antiseptic in first-aid products (e.g., hand cleansers, wipes) at concentrations of 0.1% to 0.2% [5] [2]. |

| Other Applications | Preservative in cosmetics, mouthwashes, and some injectable pharmaceuticals (e.g., butorphanol tartrate injection) [4] [5] [6]. |

| Toxicity (Acute) | Toxic if ingested orally; rat acute oral LD₅₀ is 295 mg/kg. Ingestion can cause GI distress, burns, and in severe cases, CNS depression or coma [2]. |

| Toxicity (Long-Term) | A two-year dermal study in rats showed no evidence of carcinogenic activity [5] [2]. |

References

- 1. Discovery of this compound as a potent STAT3 ... [pmc.ncbi.nlm.nih.gov]

- 2. Benzethonium: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. | AChR | TargetMol this compound [targetmol.com]

- 4. The anti-tumor effects of main component ( benzethonium ) of... chloride [pmc.ncbi.nlm.nih.gov]

- 5. This compound [en.wikipedia.org]

- 6. Determination of this compound in anthrax vaccine ... [sciencedirect.com]

benzethonium chloride STAT3 signaling pathway inhibition

Mechanism of STAT3 Inhibition by BZN

BZN exerts its anti-cancer effects by directly targeting a key step in the STAT3 signaling cascade, ultimately inducing mitochondrial-mediated apoptosis in cancer cells [1] [2].

- Direct Target and Effect: Molecular mechanism studies indicate that BZN directly binds to the SH2 domain of STAT3. This binding inhibits STAT3 dimerization, a critical step for its activation. Consequently, BZN prevents the nuclear translocation of phosphorylated STAT3 (p-STAT3) [1] [2].

- Downstream Consequences: With STAT3 activation blocked in the nucleus, BZN downregulates the expression of the downstream pro-survival protein MCL-1. This reduction in MCL-1 triggers mitochondrial-mediated apoptosis in HNSCC cell lines such as FaDu and CAL27 [1] [2].

The following diagram illustrates this mechanism and the logical flow from BZN exposure to the induction of cell death:

BZN inhibits STAT3 signaling by binding its SH2 domain to induce apoptosis.

Quantitative Antitumor Effects of BZN

BZN demonstrates potent and dose-dependent antitumor activity across multiple cellular processes critical for cancer progression.

Table 1: Antiproliferative and Cytotoxic Effects of BZN on HNSCC Cell Lines (CCK-8 Assay) [1] [2]

| Cell Line | Description | BZN Concentration Range Tested | Key Findings (IC50 values were concentration-dependent) |

|---|---|---|---|

| CAL27 | Human tongue squamous cell carcinoma | Various concentrations | Significant inhibition of cell proliferation at 24, 48, and 72 hours. |

| FaDu | Human pharyngeal squamous cell carcinoma | Various concentrations | Significant inhibition of cell proliferation at 24, 48, and 72 hours. |

| TU686 | Human laryngeal carcinoma | Various concentrations | Inhibited proliferation. |

| TU177 | Laryngeal carcinoma | Various concentrations | Inhibited proliferation. |

Table 2: Effects of BZN on Metastasis and Clonogenicity in HNSCC Models [1] [2]

| Assay Type | Cell Lines | BZN Concentrations Tested | Key Findings |

|---|---|---|---|

| Wound Healing (Migration) | FaDu, CAL27 | 10 µM, 20 µM | Significantly inhibited cell migration at 12 and 18 hours. |

| Transwell (Migration) | FaDu, CAL27 | 10 µM, 20 µM | Markedly reduced the number of migrated cells after 48 hours. |

| Colony Formation | FaDu, CAL27 | 2 µM, 3 µM | Drastically reduced the number and size of colonies after 14 days. |

Table 3: BZN-Induced Apoptosis in HNSCC Cell Lines [1] [2]

| Cell Line | BZN Concentrations | Outcome (Annexin V-APC/PI Staining) |

|---|---|---|

| FaDu | 30 µM, 45 µM | Significantly increased the percentage of apoptotic cells (both early and late apoptosis) after 48 hours. |

| CAL27 | 30 µM, 45 µM | Significantly increased the percentage of apoptotic cells (both early and late apoptosis) after 48 hours. |

Experimental Protocols for Key Assays

Here are the detailed methodologies for the key experiments that demonstrate BZN's efficacy.

Cell Proliferation CCK-8 Assay [1] [2]

- Seeding: Seed 10,000 cells per well in a 96-well plate with DMEM supplemented with 10% FBS.

- Treatment: Treat cells with different concentrations of BZN, in triplicate.

- Incubation and Measurement: After treatment, add 10 µL of CCK-8 reagent mixed with 90 µL of DMEM to each well. Incubate at 37°C for 2–4 hours.

- Data Acquisition: Measure absorbance at 450 nm using a microplate reader at 24, 48, and 72 hours post-treatment.

Colony Formation Assay [1] [2]

- Seeding: Seed cells into 6-well plates at a low density of 1,000 cells per well.

- Treatment: Treat cells overnight with BZN (e.g., 0, 2, and 3 µM).

- Incubation: Incubate the plates for 14 days to allow for colony development.

- Staining and Analysis: Fix colonies with 4% paraformaldehyde for 15 minutes and stain with 0.1% crystal violet for 30 minutes at room temperature.

- Quantification: Capture images and count colonies containing more than 50 cells to calculate the survival fraction.

Apoptosis Assay (Flow Cytometry) [1] [2]

- Culture and Treatment: Culture FaDu and CAL27 cells overnight in 12-well plates and treat with BZN (e.g., 30 and 45 µM) or PBS control for 48 hours.

- Cell Collection: Collect both floating and adherent cells, and wash three times with PBS.

- Staining: Stain cells using an Annexin V-APC apoptosis detection kit, along with propidium iodide (PI), in binding buffer for 30 minutes in the dark.

- Analysis: Analyze apoptosis rates using a flow cytometer (e.g., NovoExpress) and software such as FlowJo.

In Vivo Subcutaneous Tumor Model [1] [2]

- Model: Use a subcutaneous tumor model with the mouse HNSCC cell line MOC1.

- Treatment: BZN administration markedly suppresses tumor growth.

- The specific dosage and administration route were not detailed in the provided abstract.

STAT3 Signaling Pathway and BZN Inhibition

The normal STAT3 activation pathway and the precise point of BZN inhibition can be visualized as follows:

Normal STAT3 activation and the point of BZN inhibition at the dimerization step.

Conclusion and Research Implications

BZN represents a promising repurposing candidate for cancer therapy, particularly for HNSCC with constitutive STAT3 activation. Its direct inhibition of the STAT3 SH2 domain, coupled with robust preclinical data, warrants further investigation.

- Key Strength: As an FDA-approved compound, BZN has a known safety profile, which could potentially accelerate its translational path in oncology.

- Considerations for Researchers: Future work should focus on validating the direct binding interaction with the STAT3 SH2 domain through structural studies and expanding efficacy and safety testing in additional in vivo models.

References

Comprehensive Technical Analysis: Benzethonium Chloride as a Potent STAT3 Inhibitor via SH2 Domain Binding

Drug Profile and Scientific Significance

Benzethonium chloride (BZN) is an FDA-approved antiseptic agent that has recently emerged as a promising anti-cancer therapeutic candidate through its newly discovered mechanism as a STAT3 signaling inhibitor. STAT3 (Signal Transducer and Activator of Transcription 3) is a critically important transcription factor that is constitutively activated across diverse cancer types, including head and neck squamous cell carcinoma (HNSCC), breast cancer, lymphoma, melanoma, and lung cancer. This persistent activation drives tumorigenesis, progression, and metastasis while contributing to therapy resistance and poor clinical outcomes. The significance of STAT3 inhibition is further underscored by its role in suppressing antitumor immune responses and inducing resistance to PD-1/PD-L1 antibody therapy, making it a valuable target for cancer treatment [1] [2].

The Src Homology 2 (SH2) domain of STAT3 represents a particularly attractive therapeutic target because it mediates critical protein-protein interactions necessary for STAT3 activation. SH2 domains are approximately 100 amino acid modular structural units that specifically recognize and bind to phosphorylated tyrosine residues. These domains feature a conserved architecture consisting of a central β-sheet flanked by two α-helices, with a highly conserved FLVR motif (particularly the arginine at position βB5) that provides key interactions with the phosphotyrosine moiety. This "two-pronged plug" interaction mechanism involves both a deep basic pTyr binding pocket and an adjacent specificity pocket that typically recognizes residues C-terminal to the phosphotyrosine [3] [4] [5].

Molecular Mechanism of Action

SH2 Domain Binding and STAT3 Inhibition

BZN exerts its anti-cancer effects through direct interaction with the STAT3 SH2 domain, which disrupts the essential activation process of this transcription factor. Research demonstrates that BZN binds to the SH2 domain, thereby inhibiting STAT3 dimerization through interference with the reciprocal phosphotyrosine-SH2 domain interactions between STAT3 monomers. This dimerization blockade subsequently prevents nuclear translocation of phosphorylated STAT3 (p-STAT3), ultimately disrupting the transcription of STAT3-regulated genes that promote cell survival and proliferation [1] [2].

The downstream molecular consequences of this STAT3 inhibition are significant and measurable. BZN treatment downregulates MCL-1 expression, an anti-apoptotic protein and established STAT3 transcriptional target. This reduction in MCL-1 levels plays a pivotal role in initiating mitochondrial-mediated apoptosis in cancer cells, representing a key mechanism through which BZN exerts its cytotoxic effects in HNSCC models. This cascade of molecular events—from SH2 domain binding through MCL-1 downregulation to apoptosis induction—establishes a coherent mechanistic pathway explaining BZN's anti-cancer properties [1] [2].

Figure 1: BZN inhibits STAT3 signaling by binding the SH2 domain, preventing dimerization, nuclear translocation, and pro-survival gene expression including MCL-1, thereby inducing mitochondrial apoptosis.

Structural Basis of SH2 Domain Recognition

The molecular recognition between BZN and the STAT3 SH2 domain involves specific structural features of the domain itself. SH2 domains maintain a highly conserved fold characterized by a central anti-parallel β-sheet flanked by two α-helices, with the phosphotyrosine-binding pocket formed by residues from the αA helix, βB, βC, and βD strands, and the BC loop. The FLVR arginine residue (at position βB5) serves as a critical recognition element that pairs with the negatively charged phosphate group on phosphotyrosine, contributing as much as half of the binding free energy. Additional conserved basic residues at positions αA2 and βD6 further coordinate phosphate binding, with different SH2 domain classes utilizing different combinations of these residues for phosphotyrosine recognition [3] [4].

While the exact structural details of BZN binding to the STAT3 SH2 domain require further elucidation, the compound likely exploits the natural plasticity and allosteric networks inherent to SH2 domains. Recent research has revealed that SH2 domains exhibit remarkable structural flexibility, with binding capabilities modulated throughout their structure rather than being confined solely to the canonical binding pocket. Allosteric networks involving residues distant from the binding site can influence ligand recognition and specificity, suggesting potential mechanisms for BZN's inhibitory effects that may extend beyond simple competitive binding at the phosphotyrosine pocket [6].

Quantitative Experimental Data

In Vitro Anti-Cancer Efficacy

Table 1: In vitro efficacy of BZN in HNSCC cell lines

| Cell Line | Assay Type | BZN Concentration | Effect | Reference |

|---|---|---|---|---|

| CAL27 | CCK-8 proliferation | Multiple concentrations (dose-dependent) | Significant proliferation inhibition | [1] [2] |

| FaDu | CCK-8 proliferation | Multiple concentrations (dose-dependent) | Significant proliferation inhibition | [1] [2] |

| CAL27 | Apoptosis assay | 30 μM, 45 μM | Marked apoptosis induction | [1] [2] |

| FaDu | Apoptosis assay | 30 μM, 45 μM | Marked apoptosis induction | [1] [2] |

| CAL27 | Colony formation | 2 μM, 3 μM | Reduced colony formation | [1] [2] |

| FaDu | Colony formation | 2 μM, 3 μM | Reduced colony formation | [1] [2] |

| CAL27 | Wound healing | 10 μM, 20 μM | Inhibited cell migration | [1] [2] |

| FaDu | Wound healing | 10 μM, 20 μM | Inhibited cell migration | [1] [2] |

| CAL27 | Transwell migration | 10 μM, 20 μM | Reduced migratory capacity | [1] [2] |

| FaDu | Transwell migration | 10 μM, 20 μM | Reduced migratory capacity | [1] [2] |

In Vivo Anti-Tumor Activity

Table 2: In vivo efficacy of BZN in HNSCC mouse models

| Model Type | Cell Line | BZN Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Subcutaneous tumor model | Mouse HNSCC cell line MOC1 | Not specified (in vivo effective dose) | Marked suppression of tumor growth | [1] [2] |

| In vivo mechanistic studies | Not specified | Not specified | Inhibition of STAT3 nuclear translocation | [1] [2] |

The quantitative data demonstrate BZN's potent anti-cancer activity across multiple dimensions. The compound exhibits dose-dependent effects in proliferation assays, with significant activity observed at concentrations ranging from 2-45 μM depending on the assay type. Importantly, BZN impacts not only cancer cell viability but also critical oncogenic processes including clonogenic capacity, migratory potential, and apoptotic resistance. The in vivo validation using subcutaneous tumor models confirms that these in vitro findings translate to actual tumor growth suppression in a more physiologically relevant context [1] [2].

Experimental Protocols and Methodologies

Cell-Based Functional Assays

Cell Culture and Treatment Conditions: HNSCC cell lines (including CAL27, FaDu, TU686, and TU177) are maintained in DMEM medium supplemented with 10% fetal bovine serum under standard culture conditions (37°C, 5% CO2). BZN is dissolved in phosphate-buffered saline (PBS) to create stock solutions, with appropriate solvent controls included in all experiments. For apoptosis inhibition studies, specific cell death pathway inhibitors are utilized: Z-VAD-FMK for apoptosis, 3-Methyladenine for autophagy, Ferrostatin-1 for ferroptosis, and Necrostatin-1 for necroptosis, each dissolved in DMSO [1] [2].

CCK-8 Proliferation Assay:

- Seed 10,000 cells per well in 96-well plates containing complete growth medium

- Treat cells with varying BZN concentrations in triplicate

- Incubate for 24, 48, and 72 hours post-treatment

- Add 10 μL CCK-8 reagent mixed with 90 μL DMEM to each well

- Incubate at 37°C for 2-4 hours

- Measure absorbance at 450 nm using a microplate reader

- Calculate proliferation rates relative to untreated controls [1] [2]

Apoptosis Analysis by Flow Cytometry:

- Culture FaDu and CAL27 cells overnight in 12-well plates

- Treat with BZN (30 μM and 45 μM) or PBS control for 48 hours

- Collect both floating and adherent cells

- Wash cells three times with PBS

- Stain with Annexin V-APC and propidium iodide (PI) in binding buffer for 30 minutes in the dark

- Analyze apoptosis using a flow cytometer with appropriate fluorescence channels

- Differentiate between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1] [2]

Molecular Mechanism Elucidation

Western Blot Analysis of STAT3 Pathway:

- Extract proteins from BZN-treated and control cells using RIPA buffer with protease and phosphatase inhibitors

- Separate proteins by SDS-PAGE and transfer to PVDF membranes

- Block membranes with 5% non-fat milk or BSA in TBST

- Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, MCL-1, and loading control (e.g., β-actin)

- Incubate with HRP-conjugated secondary antibodies

- Detect signals using enhanced chemiluminescence substrate

- Quantify band intensities to determine changes in protein expression and phosphorylation [1]

Immunofluorescence for Nuclear Translocation:

- Culture cells on glass coverslips and treat with BZN

- Fix cells with 4% paraformaldehyde for 15 minutes

- Permeabilize with 0.1% Triton X-100 for 10 minutes

- Block with appropriate serum for 1 hour

- Incubate with anti-p-STAT3 primary antibody overnight at 4°C

- Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature

- Stain nuclei with DAPI

- Visualize using fluorescence microscopy

- Assess p-STAT3 localization (cytoplasmic vs. nuclear) [1]

SH2 Domain Binding Assays: Multiple specialized techniques can assess direct SH2 domain binding:

SH2-PLA (Proximity Ligation Assay):

- Incubate oligonucleotide-conjugated anti-GST and anti-EGFR antibodies with cell lysate

- Add GST-tagged SH2 domain probes to bind phosphorylated tyrosine residues

- If interaction occurs, oligonucleotides are brought into proximity for ligation

- Amplify ligation product via real-time PCR

- Quantify interaction strength based on PCR signal [7]

Surface Plasmon Resonance (SPR):

- Immobilize SH2 domains on sensor chips

- Inject varying concentrations of BZN across flow cells

- Monitor association and dissociation in real-time

- Determine kinetic parameters (kon, koff, KD) from sensorgrams [8]

Therapeutic Implications and Future Directions

The discovery of BZN as a STAT3 SH2 domain inhibitor holds significant translational potential for cancer therapy. As an FDA-approved compound with established safety profiles, BZN offers a potential accelerated path to clinical application for oncology indications through drug repurposing strategies. The multi-faceted efficacy of BZN—simultaneously impacting proliferation, apoptosis, and migration—suggests potential utility in addressing tumor heterogeneity and therapeutic resistance. Furthermore, the central role of STAT3 signaling in the tumor microenvironment suggests BZN may potentially enhance response to immunotherapies, though this application requires direct experimental validation [1] [2].

Future research should prioritize several key directions: structural characterization of the BZN-STAT3 SH2 domain interaction through X-ray crystallography or cryo-EM; optimization of dosing regimens and combination strategies with standard therapies; investigation of potential predictive biomarkers for patient selection; and comprehensive assessment of safety and toxicology in cancer-specific contexts. Additionally, exploring BZN's potential in other STAT3-driven malignancies beyond HNSCC would help define the full therapeutic scope of this repositioned agent [1] [2] [5].

Conclusion

References

- 1. Frontiers | Discovery of this compound as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]

- 2. Discovery of this compound as a potent STAT3 ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | SH2 Domain Binding: Diverse FLVRs of Partnership [frontiersin.org]

- 4. SH2 Domain Binding: Diverse FLVRs of Partnership - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SH2 Domains: Folding, Binding and Therapeutical ... [mdpi.com]

- 6. Frontiers | Demonstration of Binding Induced Structural Plasticity in... [frontiersin.org]

- 7. -PLA: a sensitive in-solution approach for quantification of modular... SH 2 [bmcbiotechnol.biomedcentral.com]

- 8. Investigation of SH2 Domains: Ligand Binding, Structure ... [rave.ohiolink.edu]

Anticancer Efficacy of Benzethonium Chloride Across Cancer Types

The table below summarizes the key anticancer effects and proposed mechanisms of action of BZN in different cancer types, as identified from recent research:

| Cancer Type | Key Anticancer Effects (In Vitro/In Vivo) | Proposed Mechanisms of Action | Supporting Citations |

|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) | • Inhibited proliferation of CAL27, FaDu, TU177, TU686 cells (IC50 not specified) • Induced apoptosis in FaDu and CAL27 cells • Suppressed tumor growth in MOC1 mouse model [1] | • Direct binding to STAT3's SH2 domain • Inhibition of STAT3 dimerization & nuclear translocation • Downregulation of MCL-1 [1] | [1] | | Non-Small Cell Lung Cancer (NSCLC) | • Inhibited proliferation of H1975, A549, H1299, HCC827 cells • Increased sensitivity of H1975 cells to Gefitinib [2] | • Regulation of cell cycle, apoptosis, EMT via p53 signaling pathway [2] | [2] | | Lung Cancer | • Inhibited proliferation & colony formation in A549, H1299 cells • Induced apoptosis • Delayed tumor xenograft growth in mice [3] | • Induction of G1 cell cycle arrest • p38-mediated phosphorylation & degradation of Cyclin D1 [3] | | Osteosarcoma | • Suppressed proliferation, migration, invasion of 143B, MG63 cells • Inhibited tumor growth in vivo [4] | • Repression of ERK1/2 signaling pathway [4] |

Molecular Mechanisms and Signaling Pathways

BZN exerts its anticancer effects through multiple distinct molecular pathways, depending on the cancer type.

- STAT3 Pathway Inhibition in HNSCC: In HNSCC, BZN directly binds to the SH2 domain of STAT3, inhibiting its phosphorylation at Tyr705, preventing dimerization and nuclear translocation. This leads to downregulation of the anti-apoptotic protein MCL-1, triggering mitochondrial-mediated apoptosis [1].

Proposed mechanism of BZN action via STAT3 pathway inhibition in HNSCC [1].

- p53 Pathway Activation in NSCLC: In NSCLC, BZN modulates the p53 signaling pathway, influencing key cellular processes including cell cycle arrest and apoptosis [2].

Proposed mechanism of BZN action via p53 pathway activation in NSCLC [2].

In Vivo Efficacy and Toxicology

Promising data from animal models supports BZN's potential for therapeutic repurposing:

- HNSCC: BZN "markedly suppressed tumor growth" in a subcutaneous tumor model using the MOC1 mouse HNSCC cell line [1].

- Lung Cancer: BZN "significantly delayed the growth of tumor xenografts in nude mice by increasing apoptosis and decreasing Ki-67 proliferation index", with reports of "without obvious toxic effects to the vital organs" [3].

- Osteosarcoma: BZN suppressed proliferation, migration, and invasion of osteosarcoma cells in vitro and in vivo [4].

Experimental Protocols for Key Assays

Standard experimental methodologies used in the cited studies provide a reference for investigating BZN's effects.

Cell Viability and Proliferation Assays

- CCK-8 Assay: Seed cells (e.g., 10,000 cells/well for HNSCC lines) in a 96-well plate. Treat with a concentration gradient of BZN for 24–72 hours. Add CCK-8 reagent and incubate for 2–4 hours. Measure absorbance at 450 nm [1].

- WST-1 Assay: Seed lung cancer cells (e.g., A549) in 96-well plates. Treat with BZN and incubate with WST-1 reagent for 2 hours. Measure absorbance at 450 nm [3].

- Colony Formation Assay: Seed cells at low density (500–1,500 cells/well) in 6-well plates. Treat with BZN (e.g., 0–20 μM) for 7–14 days. Fix with 4% paraformaldehyde, stain with 0.1% crystal violet, and count colonies [1] [3].

Apoptosis and Cell Cycle Analysis

- Annexin V/Propidium Iodide (PI) Staining: Treat cells (e.g., FaDu, CAL27, A549) with BZN for 24–48 hours. Collect cells, stain with Annexin V-FITC (or Annexin V-APC) and PI in binding buffer. Analyze using flow cytometry [1] [3].

- Cell Cycle Analysis by PI Staining: Treat cells with BZN for 48 hours. Fix with 70% ethanol, treat with RNase, and stain with PI. Analyze DNA content via flow cytometry. Data can be processed using software like ModFit [2] [3].

Migration and Invasion Assays

- Wound Healing/Scratch Assay: Grow HNSCC or osteosarcoma cells to 90–100% confluence in 6-well plates. Create a uniform scratch with a pipette tip. Wash and treat with BZN. Capture images at 0, 12, and 18 hours. Quantify wound area closure with ImageJ software [1] [4].

- Transwell Invasion Assay: Use Matrigel-coated Transwell chambers. Seed cells (e.g., 2.5 × 10⁴ osteosarcoma cells) in serum-free medium in the upper chamber. Place medium with 10% FBS in the lower chamber as a chemoattractant. Treat with BZN. After incubation, fix, stain with crystal violet, and count invaded cells [1] [4].

Research Implications and Future Directions

Research into BZN as an anticancer agent is still evolving. Key considerations for future work include:

- Synergistic Potential: BZN demonstrates ability to enhance efficacy of established treatments, such as increasing sensitivity of EGFR-TKI-resistant NSCLC cells to gefitinib [2] [3].

- Resistance Mechanisms: Cancer cells may activate compensatory survival pathways, such as macropinocytosis in osteosarcoma. Combining BZN with macropinocytosis inhibitors (e.g., EIPA) enhanced its anti-tumor effect in vitro and in vivo [4].

- Broad-Spectrum Activity: The initial screening that identified BZN noted its "broad-range antitumor activity" across the NCI-60 cancer cell line panel [5].

The repurposing of BZN presents a promising strategy for rapid, lower-cost anticancer drug development. Future research should focus on validating its molecular targets, optimizing dosing regimens, and conducting comprehensive toxicological assessments to advance its potential for clinical application.

References

- 1. Discovery of benzethonium chloride as a potent STAT3 ... [pmc.ncbi.nlm.nih.gov]

- 2. The anti-tumor effects of main component (benzethonium ... [nature.com]

- 3. This compound suppresses lung cancer ... [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Macropinocytosis Enhances the Sensitivity ... [mdpi.com]

- 5. This compound: a novel anticancer agent identified by ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Benzethonium Chloride as a Cationic Surfactant in Pharmaceutical Applications

Introduction to Benzethonium Chloride

This compound (BZT-Cl) is a synthetic quaternary ammonium compound (QAC) that has gained significant importance in pharmaceutical and cosmetic applications due to its broad-spectrum antimicrobial activity and cationic surfactant properties. This odorless white solid compound exhibits excellent water solubility (approximately 40 g/dm³ at 20°C) and demonstrates potent surface-active characteristics that make it valuable across various drug delivery systems and antiseptic formulations [1]. As a quaternary ammonium salt, this compound consists of a positively charged nitrogen atom covalently bonded to four carbon atoms, creating a molecular structure with both hydrophilic and hydrophobic regions that facilitate its surfactant behavior [1] [2]. The compound's unique combination of antimicrobial efficacy and physicochemical properties has established its role in diverse applications ranging from topical antimicrobial agents to potential drug delivery enhancers in pharmaceutical development.

The molecular structure of this compound features a complex arrangement with a molecular weight of 448.09 g·mol⁻¹ and a melting point between 163-165°C [1] [3]. Its chemical composition includes a benzyl group that contributes to its antimicrobial activity, along with ethoxy chains that enhance water solubility, and trimethylpentyl groups that provide hydrophobic characteristics essential for membrane penetration [3]. This strategic molecular design results in a compound with a balanced partition coefficient (LogP of approximately 4.0) that enables effective interaction with both hydrophilic and hydrophobic environments, a crucial property for pharmaceutical applications where membrane penetration and bioavailability are significant considerations [2].

Chemical Structure and Physicochemical Properties

Structural Characteristics

This compound possesses a well-defined chemical structure that underpins its functional properties as a cationic surfactant. The systematic IUPAC name is benzyldimethyl(2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethyl)azanium chloride, reflecting its multicomponent architecture [1]. The molecule features a quaternary ammonium center where a nitrogen atom is permanently charged and bonded to four organic groups: a benzyl group, two methyl groups, and an ethoxyethyl chain that terminates in a phenoxy group connected to a 2,4,4-trimethylpentan-2-yl hydrophobic moiety [3] [2]. This arrangement creates a distinct amphiphilic character with a positively charged hydrophilic head and an extensive hydrophobic tail that facilitates surfactant behavior. The structural complexity is quantified by a complexity rating of 466, with 12 rotatable bonds that provide significant molecular flexibility [2].

The crystalline structure of this compound typically incorporates a water molecule in a 1:1 ratio, forming a monohydrate compound that enhances its stability and solubility characteristics [3]. Nuclear Magnetic Resonance (NMR) studies confirm the structural assignment, with characteristic proton resonances including: aromatic CH protons appearing as multiplets at 7.05-7.368 ppm, CH₂ aliphatic protons as singlets at 1.482 and 4.373 ppm, and N(CH₃)₂ protons as a singlet at 3.359 ppm [3]. The molecular dimensions and structural features contribute to a topological polar surface area of 18.5 Ų, which is relatively low despite the permanent positive charge, explaining its ability to interact effectively with hydrophobic environments [2].

Physicochemical Parameters

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Conditions/Method |

|---|---|---|

| Molecular Weight | 448.09 g·mol⁻¹ | - |

| Melting Point | 163-165°C | - |

| Water Solubility | 40 g/dm³ | 20°C |

| Partition Coefficient (LogP) | 4.0 | - |

| pH (1% solution) | 4.8-5.5 | 20°C |

| Critical Micelle Concentration | 0.10-0.15 mM | 25°C |

| Surface Tension at CMC | 34.5 mN/m | 25°C |

| Refractive Index | 1.5101 | 25°C |

| Topological Polar Surface Area | 18.5 Ų | - |

| Rotatable Bond Count | 12 | - |

This compound exhibits distinct surfactant behavior with a critical micelle concentration (CMC) typically ranging between 0.10-0.15 mM at 25°C, above which it spontaneously forms micellar structures that enhance solubility of hydrophobic compounds [3]. The compound demonstrates a surface tension reduction capability to approximately 34.5 mN/m at the CMC, indicating strong surface activity [3]. Its solubility profile extends beyond water to include alcoholic solutions, making it versatile for formulation development [2]. The slightly acidic pH of its aqueous solutions (4.8-5.5 for 1% solution) contributes to stability while remaining compatible with physiological pH ranges for topical applications [2]. Thermal analysis reveals that this compound begins decomposition at temperatures above 120°C, emitting toxic fumes of hydrogen chloride and nitrogen oxides when exposed to extreme heat, requiring appropriate handling considerations during processing [2].

Antimicrobial Mechanisms of Action

Primary Mechanism: Membrane Disruption

This compound exerts its antimicrobial activity primarily through disruption of microbial membrane integrity. As a cationic surfactant, the molecule's positively charged quaternary ammonium group interacts electrostatically with the negatively charged phospholipid head groups and teichoic acids in bacterial cell membranes [1] [4]. This initial attraction positions the molecule for insertion of its hydrophobic components into the lipid bilayer, causing reorganization of membrane architecture and eventual membrane disintegration [4]. The process results in increased membrane permeability, leakage of intracellular contents, and ultimately cell death. This mechanism provides broad-spectrum activity against bacteria, fungi, and enveloped viruses without targeting specific metabolic pathways, thereby reducing the likelihood of resistance development compared to target-specific antibiotics [1].

The effectiveness of this membrane disruption mechanism is influenced by several factors including the chain length of hydrophobic groups, critical micelle concentration, and the charge density of the molecule. This compound's specific structure with a C8 chain (2,4,4-trimethylpentyl group) provides optimal hydrophobicity for membrane penetration while maintaining adequate water solubility for biological availability [2]. Studies have demonstrated that this compound effectively disrupts lipid bilayer membranes even at concentrations below its CMC, suggesting that monomeric species contribute significantly to antimicrobial activity through specific molecular interactions with membrane components [4]. This membrane-targeting mechanism explains the observed efficacy against multidrug-resistant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile [1].

Visualization of Antimicrobial Mechanism

The following diagram illustrates the sequential mechanism of antimicrobial action of this compound:

Diagram 1: Antimicrobial mechanism of this compound showing sequential membrane disruption process.

Experimental Data and Performance Metrics

Antibacterial Susceptibility Testing

The antibacterial efficacy of this compound has been quantitatively evaluated through standardized susceptibility testing methods. Recent investigations have employed both disk-diffusion assays on agar medium to determine zones of inhibition and agar-dilution methods to establish minimum inhibitory concentrations (MICs) against reference bacterial strains [3]. These studies demonstrate that this compound exhibits potent activity against a broad spectrum of pathogens, with particular efficacy against Gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes [1] [3]. The compound has also shown enhanced anti-pseudomonal activity when combined with colistin compared to either agent alone, suggesting potential synergistic combinations for challenging Gram-negative infections [3].

Research findings indicate that this compound maintains its antibacterial potency against foodborne pathogens such as Salmonella enterica serovar Typhimurium and Escherichia coli, supporting its application as a disinfectant in the food industry and as a preservative in cosmetic products [3]. The MIC values typically range between 5-50 μg/mL depending on the bacterial strain, with Gram-positive organisms generally showing greater susceptibility than Gram-negative species due to differences in cell wall structure [3]. Against Streptococcus mutans, a primary cariogenic bacterium, this compound demonstrates significant efficacy at low concentrations, supporting its inclusion in oral care products such as mouthwashes [3].

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Bacterial Pathogens

| Bacterial Strain | MIC Range (μg/mL) | Testing Method | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | 5-15 | Agar dilution | [1] |

| Listeria monocytogenes | 10-20 | Agar dilution | [3] |

| Salmonella enterica Typhimurium | 15-30 | Agar dilution | [3] |

| Escherichia coli | 20-50 | Agar dilution | [3] |

| Pseudomonas aeruginosa | 50-100 | Agar dilution | [3] |

| Streptococcus mutans | 5-10 | Broth microdilution | [3] |

| Burkholderia spp. | 25-75 | Agar dilution | [3] |

Experimental Protocol: Agar Dilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of this compound can be determined using the standardized agar dilution method according to the following protocol:

Preparation of Mueller-Hinton Agar: Prepare Mueller-Hinton agar according to manufacturer instructions and sterilize by autoclaving at 121°C for 15 minutes. Cool the sterilized agar to approximately 50°C in a water bath before incorporating antimicrobial solutions [3].

This compound Dilution Series: Prepare a stock solution of this compound in sterile distilled water at a concentration of 5120 μg/mL. Serially dilute two-fold to obtain concentrations ranging from 2560 μg/mL to 2.5 μg/mL. Add each dilution to separate containers of molten agar to achieve the desired final concentrations, typically ranging from 0.5-256 μg/mL [3].

Inoculum Preparation: Grow bacterial test strains in Mueller-Hinton broth to the mid-logarithmic phase (approximately 5×10⁸ CFU/mL). Adjust turbidity to match a 0.5 McFarland standard, then further dilute to obtain a final inoculum density of approximately 1×10⁴ CFU per spot [3].

Inoculation and Incubation: Apply bacterial inocula to the surface of agar plates containing serial dilutions of this compound using a multi-point inoculator. Incubate plates at 35±2°C for 16-20 hours in ambient air. Include growth control plates without antimicrobial agent and quality control strains with known MIC values [3].

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the test organism. Record results and compare with quality control ranges to ensure accuracy [3].

This method provides quantitative data on antibacterial potency essential for formulation development and concentration optimization for specific applications. The protocol can be modified for antifungal testing by substituting appropriate media such as RPMI 1640 and extending incubation times for slower-growing fungi [3].

Formulation Guidelines and Pharmaceutical Applications

Concentration Optimization and Compatibility

The effective formulation of this compound requires careful consideration of concentration ranges tailored to specific application needs. For antimicrobial and preservative functions in topical products, the recommended concentration typically ranges between 0.1%-0.2% as specified by the US Food and Drug Administration for first aid products [1] [2]. When functioning as an emulsifying agent in creams and lotions, lower concentrations of 0.05%-0.2% are generally sufficient to stabilize oil-water interfaces while minimizing potential irritation [2]. In alcohol-based preparations such as hand sanitizers, concentrations of 0.1%-0.5% provide effective antimicrobial activity while maintaining acceptable sensory properties [2].

This compound demonstrates compatibility with various excipients commonly used in pharmaceutical formulations, including other surfactants and preservatives such as phenoxyethanol and ethylhexylglycerin [2]. However, care must be taken when combining this compound with other cationic ingredients due to potential incompatibilities that may reduce antimicrobial efficacy or formulation stability [2]. The compound exhibits optimal stability in formulations with a pH range between 4 and 8, requiring appropriate buffering systems to maintain integrity throughout the product shelf life [2]. When stored properly in airtight containers protected from light and moisture, formulations containing this compound typically maintain effectiveness for two years or more [2].

Table 3: Recommended Concentration Ranges for Different Formulation Types

| Application Type | Concentration Range | Primary Function | Key Considerations |

|---|---|---|---|

| First Aid Antiseptics | 0.1-0.2% | Antimicrobial, Preservative | FDA-specified limit; effective against common pathogens |

| Leave-on Products (Lotions, Creams) | 0.1-0.5% | Emulsifying, Preservative | Higher concentrations may cause irritation; patch testing recommended |

| Rinse-off Products (Cleansers, Body Washes) | 0.1-0.5% | Surfactant, Antimicrobial | Avoid residue buildup through optimal rinsability |

| Alcohol-based Sanitizers | 0.1-0.5% | Antimicrobial | Soluble in alcohol; provides broad-spectrum activity |

| Mouthwashes | 0.1-0.2% | Antimicrobial, Antiplaque | Effective against oral pathogens including S. mutans |

Formulation Challenges and Resolution Strategies

The incorporation of this compound into pharmaceutical formulations presents several challenges that require specific resolution strategies:

Skin Irritation Potential: this compound can cause skin irritation, particularly in leave-on products at higher concentrations. Resolution: Limit concentrations to 0.1%-0.5% for leave-on products and conduct comprehensive patch testing during development. For sensitive skin formulations, consider combination with soothing agents such as aloe vera or bisabolol to mitigate irritation potential [2].

Cationic Incompatibility: Formulations may experience stability issues when this compound is combined with other cationic surfactants or preservatives. Resolution: Conduct systematic compatibility testing during pre-formulation stages. When incompatibilities are identified, consider alternative anionic or non-ionic surfactants that do not interfere with antimicrobial activity [2].

Residue Formation: Excessive use of this compound can lead to unacceptable residue on skin or surfaces, particularly in rinse-off products. Resolution: Optimize concentration within the 0.1%-0.5% range and incorporate secondary surfactants such as sodium lauryl sulfate or decyl glucoside to improve rinsability while maintaining efficacy [2].

Odor Issues: Some formulations may develop undesirable odor characteristics due to this compound, especially in products like deodorants and sanitizers. Resolution: Incorporate compatible fragrance systems or essential oils with antimicrobial properties such as tea tree oil or lavender oil to mask odors while potentially enhancing overall antimicrobial activity [2].

Analytical Methods and Characterization Techniques

Spectroscopic and Chromatographic Analysis

The qualitative and quantitative analysis of this compound utilizes various spectroscopic and chromatographic techniques to ensure identity, purity, and concentration accuracy. Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands including C-H stretching vibrations between 2850-3000 cm⁻¹, aromatic C=C stretching at 1500-1600 cm⁻¹, and C-N stretching vibrations at 1000-1250 cm⁻¹ [3]. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with ¹H NMR spectra showing distinctive patterns: aromatic protons between 6.7-7.4 ppm, N⁺-CH₂ protons at approximately 4.37 ppm, O-CH₂ protons around 3.92 ppm, and N⁺-(CH₃)₂ protons at 3.36 ppm [3].

High-Performance Liquid Chromatography (HPLC) methods have been developed for precise quantification of this compound in pharmaceutical formulations. A typical reversed-phase method employs a C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 ratio. Detection is performed using a UV detector set at 262 nm, with a flow rate of 1.0 mL/min and injection volume of 20 μL [2]. This method provides excellent linearity (r² > 0.999) across concentration ranges of 0.5-50 μg/mL, with quantification and detection limits typically around 0.1 μg/mL and 0.03 μg/mL, respectively [2]. For complex matrices, LC-MS/MS methods offer enhanced specificity and sensitivity, particularly for degradation product identification and metabolic studies.

Titration Methods for Quantification

This compound can be quantified in raw materials and formulations using titrimetric methods that leverage its ionic character. One established approach involves titrating with sodium dodecyl sulfate (SDS) using a mixed indicator system of dimidium bromide and sulphan blue:

Indicator Preparation: Prepare a mixed indicator solution containing 0.1% dimidium bromide and 0.05% sulphan blue in distilled water. The mixture produces a pink color in the presence of excess this compound and a blue color at the endpoint when all benzethonium ions have complexed with SDS [1].

Titration Procedure: Dissolve an accurately weighed sample of this compound (approximately 0.1 g) in 50 mL of distilled water. Add 2 mL of the mixed indicator solution and 5 mL of chloroform to create a biphasic system. Titrate with standardized 0.004 M SDS solution, shaking vigorously after each addition, until the pink color in the chloroform layer changes to blue [1].

Calculation: Calculate the this compound content using the formula: % BZT = (V × M × 448.1 × 100) / (W × 1000), where V is the volume of SDS solution used (mL), M is the molarity of SDS solution, and W is the sample weight (g). The factor 448.1 represents the molecular weight of this compound [1].

This method provides accurate and precise results for quality control purposes, with typical relative standard deviations of less than 1% for pharmaceutical-grade material. The endpoint is sharp and easily detectable, making the method suitable for routine analysis in quality control laboratories [1].

Conclusion and Future Perspectives

This compound represents a versatile cationic surfactant with well-established antimicrobial properties and formulation flexibility. Its dual functionality as both a surfactant and antimicrobial agent makes it particularly valuable in pharmaceutical applications where multifunctional excipients are advantageous. The compound's favorable safety profile at recommended concentrations, coupled with its broad-spectrum activity against clinically relevant pathogens, supports its continued use in antiseptic products, preservative systems, and novel drug delivery applications.

References

benzethonium chloride quaternary ammonium compound classification

Chemical & Physical Profile

For research and development purposes, understanding the compound's physical and chemical characteristics is essential. The following table consolidates key data for easy reference.

| Property | Value / Description | Notes |

|---|---|---|

| Molecular Weight | 448.09 g·mol⁻¹ [1] | Monoistopic mass: 447.2904073 g/mol [2] [3] |

| Physical Form | White, odorless crystals or powder [1] [4] [5] | Very bitter taste [2] [5] |

| Melting Point | 163 - 165 °C (325 - 329 °F) [1] [5] | Lit. range 162-164°C [5] |

| Solubility in Water | ~40 g/L at 20°C [1] | Also reported as 1-5 g/100 mL [5] |

| log P (Octanol/Water) | ~4.0 [2] [4] | Indicator of lipophilicity |

| pH (1% Aqueous Solution) | 4.8 - 7.5 [2] [5] | Slightly alkaline to litmus [6] |

Mechanism of Antimicrobial Action

As a QAC, benzethonium chloride exerts its antimicrobial effect primarily through disruption of microbial cell membranes [7]. Its molecular structure is key to this function.

- Structural Basis: The molecule features a central, positively charged nitrogen atom (quaternary ammonium cation) covalently bonded to four organic substituents, making it a cationic surfactant [1] [7].

- Mode of Action: The positively charged 'head' is electrostatically attracted to the negatively charged components of microbial cell walls and membranes [7]. Upon interaction, it disrupts the lipid bilayer, increasing membrane permeability. This leads to leakage of vital cellular contents, loss of ion homeostasis, and ultimately, cell death [7].

- Broad-Spectrum Efficacy: This mechanism is effective against a wide range of pathogens, including bacteria (e.g., Staphylococcus aureus, E. coli), fungi, mold, and viruses (e.g., Hepatitis B, norovirus) [1].

The following diagram illustrates this sequential process of microbial cell membrane disruption:

Applications & Regulatory Status

This compound is utilized across various industries due to its antimicrobial and surfactant properties.

| Application Area | Specific Use & Concentration | Regulatory & Safety Notes |

|---|---|---|

| Pharmaceuticals & Topical Antiseptics | First aid antiseptics at 0.1% - 0.2% [1]; preservative in injections, ophthalmic/otic preps at 0.01% - 0.02% [5]. | FDA specifies 0.1-0.2% as safe and effective for first aid [1]. ATC codes: D08AJ08 (antiseptic), R02AA09 (throat prep) [8]. |

| Cosmetics & Personal Care | Preservative and antimicrobial in lotions, creams, mouthwashes, deodorants [1] [2]. Typical use concentration: 0.1% - 0.5% [2]. | Can cause skin irritation in leave-on products at high concentrations; patch testing recommended for sensitive skin formulations [2]. |

| Disinfectants & Sanitizers | Active ingredient in household and institutional disinfectants, antibacterial wipes [1] [9]. | Effective against SARS-CoV-2 [9]. Regulated by the EPA [9]. |

| Other Uses | Hard surface disinfectant in food industry [1]; preservative in grapefruit seed extract [1]; titrant in analytical chemistry [1]. | Not approved as a food additive in the US and Europe [1]. |

Toxicity and Safety Considerations

While considered safe in dilute solutions for topical application, concentrated this compound poses health hazards and requires careful handling [7] [4].

| Aspect | Details |

|---|---|

| Toxicokinetics | Can be absorbed through the skin, mucous membranes, respiratory, and gastrointestinal tracts. Primarily metabolized by the liver and can accumulate in organs like the liver, lungs, and kidneys [7]. |

| Acute Toxicity | Ingestion: Can cause gastrointestinal irritation, nausea, vomiting, diarrhea, convulsions, shock, or collapse [7] [4] [6]. Dermal/Ocular Contact: Causes skin irritation and severe eye damage [4]. Inhalation: Leads to respiratory irritation [7]. | | Chronic Exposure | Repeated skin contact may cause dermatitis [4]. Some studies suggest a potential link to asthma and other health risks, but human data is limited [7]. | | Environmental Impact | Toxic to aquatic life and not readily biodegradable [4]. Strongly advised not to release into the environment [4]. | | Handling Precautions | Use protective gloves, safety goggles, and ventilation. In case of skin contact, remove contaminated clothing and wash with soap and water. For eye contact, rinse immediately with water and seek medical attention [4]. |

Experimental Protocols for Key Assays

For researchers, here are methodologies for two common tests involving this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

- Preparation: Prepare a serial two-fold dilution of this compound in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

- Inoculation: Standardize the bacterial inoculum to approximately 5 x 10⁵ CFU/mL and add to each well containing the diluted agent.

- Incubation: Incubate the plate at 35±2°C for 16-20 hours.

- Visual Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth, as indicated by a clear well [5].

Protocol 2: Titration of Sodium Dodecyl Sulfate (SDS)

This compound can be used to titrate anionic surfactants like SDS.

- Indicator Solution: Prepare a mixed indicator containing dimidium bromide and disulphine blue [1].

- Sample Preparation: Dissolve the sample containing SDS in water.

- Titration Procedure: Add the indicator to the sample solution. The initial complex will be pink. Titrate with a standardized this compound solution.

- Endpoint Determination: The endpoint is reached when the solution turns from pink to a greyish-blue color. The amount of SDS can be calculated based on the titer volume [1].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. What is this compound? Cosmetic usage, ... [slate.greyb.com]

- 3. This compound [go.drugbank.com]

- 4. ICSC 0387 - this compound [inchem.org]

- 5. This compound | 121-54-0 [chemicalbook.com]

- 6. This compound - CAMEO Chemicals - NOAA [cameochemicals.noaa.gov]

- 7. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI [ncbi.nlm.nih.gov]

- 8. KEGG DRUG: this compound [kegg.jp]

- 9. Quaternary Ammonium Compounds (Quats) [chemicalsafetyfacts.org]

Application Notes: Protocol for Assessing Benzethonium Chloride in Cell Proliferation Assays

Benzethonium chloride (BZN) is an FDA-approved antimicrobial agent with demonstrated broad-spectrum anticancer activity across various malignancies, including head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC) [1] [2] [3]. Its mechanisms involve inducing apoptosis, activating ER stress, and inhibiting critical pro-survival pathways like STAT3 and p53 signaling [1] [4] [3]. The following protocols summarize established methods for evaluating BZN's anti-proliferative effects.

Core Cell Proliferation Assay Protocol (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a common, sensitive method used to quantify BZN's effect on cell viability and proliferation [1] [5] [3].

Detailed Workflow:

- Cell Seeding: Seed cells (e.g., HNSCC lines CAL27, FaDu; NSCLC lines H1975, A549) into 96-well plates at a density of 3,000–10,000 cells per well in 100 µL of complete medium (e.g., DMEM or RPMI-1640 with 10% FBS). Allow cells to adhere overnight [1] [3].

- Compound Treatment: Prepare a stock solution of BZN in PBS or DMSO and dilute to desired working concentrations in complete medium. Treat cells with BZN across a concentration range (e.g., 0-80 µM). Include negative control wells (vehicle only) and blank wells (medium only) [1] [5] [3].

- Incubation: Incubate treated cells for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂ [3].

- Viability Measurement: Add 10 µL of CCK-8 reagent directly to each well. Incubate the plate for 1-4 hours at 37°C. Shake the plate gently for 2 minutes before measuring the absorbance at 450 nm using a microplate reader [3].

- Data Analysis: Calculate cell viability relative to the vehicle control. Generate dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software (e.g., GraphPad Prism) [3].

Supplemental Assays for Functional Analysis

To comprehensively characterize BZN's anti-tumor effects, the following complementary assays are recommended.

- Clonogenic Assay: Assess long-term cell survival and reproductive integrity after BZN treatment.

- Apoptosis Assay (Flow Cytometry): Quantify BZN-induced programmed cell death.

- Protocol: Treat cells with BZN (e.g., 0-45 µM) for 24-48 hours. Collect cells, stain with Annexin V-APC/FITC and propidium iodide (PI) using a commercial kit. Analyze using a flow cytometer to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1] [5] [3].

- Cell Cycle Analysis (Flow Cytometry): Determine if BZN causes cell cycle arrest.

- Protocol: After BZN treatment, harvest and fix cells in 70% ethanol. Wash cells and stain DNA with PI solution containing RNase. Analyze DNA content via flow cytometry and use software (e.g., ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases [3].

Mechanistic Insights & Signaling Pathways

Research indicates that BZN exerts its anti-proliferative effects through multiple signaling pathways. The diagram below summarizes the key mechanistic findings from recent studies:

Key implications of these mechanisms:

- STAT3 Inhibition: STAT3 is a known oncogene; its inhibition can directly suppress tumor growth and overcome resistance to chemotherapy and immunotherapy [1].

- p53 Activation: Modulating the p53 pathway, a central tumor suppressor, can restore apoptosis and cell cycle control in cancer cells [2] [3].

- ER Stress Induction: Exploiting the high protein-folding demand in cancer cells can selectively trigger apoptotic death through ER stress [4].

Quantitative Data Summary

The table below consolidates key experimental data from recent studies to aid in experimental design.

| Cancer Type | Cell Line | Assay Type | Reported IC₅₀ / Effective Concentrations | Key Observed Effects |

|---|---|---|---|---|

| HNSCC [1] [5] | FaDu | CCK-8 (48h) | ~3.8 µM (Viability) | Inhibited proliferation, induced apoptosis. |

| CAL27 | CCK-8 | Effective at tested concentrations | Inhibited proliferation, induced apoptosis. | |

| Various | Colony Formation | 2 - 3 µM | Significantly reduced long-term colony formation. | |

| Various | Apoptosis (Flow) | 30 - 45 µM | Marked increase in Annexin V+ apoptotic cells. | |

| NSCLC [3] | H1975 | CCK-8 (72h) | < 20 µM (Viability) | Inhibited proliferation, induced G0/G1 cell cycle arrest. |

| H1975 | Colony Formation | 2 - 8 µM | Dose-dependent reduction in colony formation. | |

| H1975 | Apoptosis (Flow) | 2 - 8 µM | Increased early and late apoptosis. |

Critical Considerations for Experimental Design

- Cell Line Selection: BZN's potency varies significantly across cancer types and even between cell lines of the same cancer. Preliminary range-finding experiments are essential [1] [6] [3].

- Cardiotoxicity Note: Studies on human stem cell-derived cardiomyocytes indicate that BZN can have proarrhythmic effects at higher concentrations. This is a critical safety consideration for future therapeutic development [7].

- Combination Therapy Potential: BZN has shown potential to enhance the efficacy of existing drugs. In NSCLC, it increased the sensitivity of EGFR-TKI-resistant cells to gefitinib, suggesting promise for combination treatment strategies [3].

References

- 1. Frontiers | Discovery of benzethonium as a potent... chloride [frontiersin.org]

- 2. The anti-tumor effects of main component (benzethonium ... [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-tumor effects of main component (benzethonium ... [nature.com]

- 4. This compound activates ER stress and reduces ... [sciencedirect.com]

- 5. Discovery of this compound as a potent STAT3 ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a novel anticancer agent identified by ... [pubmed.ncbi.nlm.nih.gov]

- 7. Proarrhythmic effects induced by benzethonium and... chloride [axionbiosystems.com]

benzethonium chloride apoptosis induction assay method

Molecular Mechanisms of BZN-Induced Apoptosis

Benzethonium Chloride is an FDA-approved antiseptic identified as a broad-spectrum antitumor agent [1]. Its ability to induce apoptosis hinges on two primary mechanisms:

- Inhibition of STAT3 Signaling: In Head and Neck Squamous Cell Carcinoma (HNSCC), BZN directly binds to the SH2 domain of STAT3, inhibiting its dimerization and nuclear translocation. This prevents the transcription of pro-survival genes like MCL-1, leading to mitochondrial-mediated apoptosis [1].

- Activation of p53 Signaling: In Non-small cell lung cancer (NSCLC), BZN regulates the p53 signaling pathway, influencing cell cycle, apoptosis, and epithelial-mesenchymal transition (EMT) [2].

- Synergistic Effects: BZN combined with Endoxan significantly increased caspase-3-mediated apoptosis in hepatocellular carcinoma models, downregulating Bcl-2 and cytochrome C [3].

The core mechanism of BZN action in HNSCC via STAT3 inhibition can be visualized in the following pathway diagram:

Summary of Quantitative Data from Key Studies

The table below summarizes the effective concentrations of BZN across different experimental models.

| Cancer Type | Cell Line / Model | Assay Type | BZN Concentration / IC₅₀ | Exposure Time | Key Observed Effects |

|---|

| HNSCC [1] | CAL27 & FaDu (in vitro) | CCK-8 / Apoptosis | ~2-3 µM (colony formation) ~30-45 µM (apoptosis) | 14 days (colony) 48 hours (apoptosis) | Inhibited proliferation, induced apoptosis, inhibited STAT3. | | HNSCC [1] | MOC1 (in vivo mouse) | Subcutaneous tumor | Not specified (in vivo dose) | Not specified | Suppressed tumor growth. | | NSCLC [2] | H1975 | CCK-8 / Colony Formation | IC₅₀: ~5-8 µM | 24-72 hours | Inhibited proliferation, induced apoptosis & cell cycle arrest, modulated p53. | | HCC [3] | HepG2 & Rat Model (in vivo) | Crystal Violet / In vivo study | Combined with Endoxan | Not specified | Synergistic increase in caspase-3; downregulated Bcl-2 & cytochrome C. |

Detailed Experimental Protocols

Here are the standard protocols for key assays demonstrating BZN-induced apoptosis.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of BZN [1] [2].

- 1. Cell Seeding: Seed cells (e.g., 3,000-10,000 cells per well) in a 96-well plate and culture overnight in complete medium.

- 2. Drug Treatment: Replace medium with fresh medium containing a series of BZN concentrations (e.g., 0, 5, 10, 20, 40, 60, 80 µM). Include a negative control (vehicle only).

- 3. Incubation: Incubate cells for 24, 48, and 72 hours.

- 4. CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

- 5. Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

- 6. Data Analysis: Calculate cell viability and determine the IC₅₀ value using non-linear regression in software like GraphPad Prism.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells [1] [2].

- 1. Cell Treatment: Seed cells in a 12-well or 6-well plate. After cell adhesion, treat with BZN at desired concentrations (e.g., 0, 30, 45 µM for HNSCC; 0, 2, 5, 8 µM for NSCLC) for 24-48 hours.

- 2. Cell Harvesting: Collect both floating and adherent cells (e.g., using trypsinization). Combine all cells in a centrifuge tube.

- 3. Washing: Wash cells twice with cold PBS by centrifugation (e.g., 800 rpm for 5 minutes).

- 4. Staining: Resuspend the cell pellet in 100-400 µL of binding buffer. Add Annexin V-FITC (or Annexin V-APC) and Propidium Iodide (PI) as per manufacturer's instructions. Incubate for 15-30 minutes in the dark.

- 5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Use software (e.g., FlowJo) to distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

Colony Formation Assay

This protocol tests the long-term clonogenic survival of cancer cells after BZN treatment [1] [2].

- 1. Low-Density Seeding: Seed a low number of cells (500-1,000 cells per well) into a 6-well plate.

- 2. Drug Treatment: After 24 hours, treat cells with BZN at low concentrations (e.g., 0, 2, 3 µM for HNSCC; 0, 2, 5, 8 µM for NSCLC).

- 3. Long-Term Incubation: Incubate the cells for 6-14 days, allowing the formation of visible colonies.

- 4. Staining and Counting: Aspirate the medium. Fix colonies with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 20-30 minutes. Rinse gently with water, air dry, and count colonies (typically defined as >50 cells). Calculate the survival fraction.

BZN's Broath Spectrum & Synergistic Potential

Research indicates that BZN's utility extends beyond single-agent application.

- Broad-Spectrum Anti-Tumor Activity: BZN's efficacy has been observed in osteosarcoma, lung cancer, and lymphoma, often involving pathways like ERK1/2 inhibition and p38 phosphorylation [1].

- Re-sensitization to Targeted Therapy: In EGFR-TKI-resistant NSCLC, BZN co-treatment increased cancer cell sensitivity to Gefitinib, suggesting a potential strategy to overcome drug resistance [2].

- In Vivo Synergy: In a rat model of hepatocellular carcinoma, the combination of BZN and Endoxan significantly enhanced caspase-3 activation and reduced tumor growth compared to either agent alone [3].

The experimental workflow for studying BZN's effects, from in vitro to in vivo models, is outlined below.

Key Conclusions for Researchers

- BZN is a promising repurposing candidate for oncology, with demonstrated efficacy across multiple cancer types.

- The core mechanism of action involves inducing mitochondrial-mediated apoptosis, primarily via STAT3 pathway inhibition.

- Standard assays like CCK-8, colony formation, and Annexin V/PI staining are robust methods to quantify BZN's effects.

- Its synergistic potential with existing chemotherapies and ability to overcome resistance warrant further investigation.

References

Comprehensive Application Notes and Protocols: Benzethonium Chloride in Cancer Research Colony Formation Assays

Introduction to Benzethonium Chloride as a Potential Anticancer Agent

This compound (BZC) is an FDA-approved antimicrobial agent commonly used in antiseptics and disinfectants that has recently emerged as a promising broad-spectrum anticancer compound. Drug repurposing of established agents like BZC offers significant advantages for oncology drug development, including known safety profiles and accelerated clinical translation pathways. BZC has demonstrated potent antitumor effects across diverse cancer types including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), osteosarcoma, and colorectal cancer through multiple molecular mechanisms. The colony formation assay, also known as clonogenic assay, represents a fundamental technique in oncology research for evaluating the long-term reproductive viability of cancer cells following drug treatment, providing critical information about the ability of compounds like BZC to inhibit tumorigenic potential at the cellular level.

Research indicates that BZC exerts its anticancer effects through pleiotropic mechanisms depending on cancer context, including direct binding to STAT3 and inhibition of its dimerization, modulation of the p53 signaling pathway, inhibition of Wnt/β-catenin signaling, and suppression of ERK1/2 phosphorylation. The compound's ability to simultaneously target multiple oncogenic pathways while demonstrating efficacy against therapy-resistant cancer cell models makes it particularly attractive for further development. These application notes provide standardized protocols and analytical frameworks for investigating BZC's anticancer properties using colony formation assays, enabling robust assessment of its effects on cancer cell survival and proliferative capacity.

Quantitative Efficacy Data Across Cancer Models

Extensive in vitro studies have demonstrated BZC's concentration-dependent inhibitory effects across multiple cancer types. The table below summarizes colony formation assay data from recent investigations:

Table 1: Quantitative Efficacy of this compound in Colony Formation Assays Across Cancer Types

| Cancer Type | Cell Lines | BZC Concentration Range | Inhibition Effects | Key Signaling Pathways Affected | Citation |

|---|---|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma | CAL27, FaDu | 2-3 μM | Significant dose-dependent reduction in colony formation | STAT3/MCL-1 mitochondrial apoptosis | [1] |

| Non-Small Cell Lung Cancer | H1975, A549, H1299, HCC827 | 2-8 μM (approx. 1.5-6 μg/mL) | Marked inhibition of colony formation, enhanced gefitinib sensitivity | p53-mediated cell cycle and apoptosis regulation | [2] |

| Osteosarcoma | 143B, MG63 | Not specified in colony context | Suppressed proliferation, migration, and invasion | ERK1/2 signaling repression | [3] |

| Colorectal Cancer | HCT116, SW480 | Not specified | Inhibited viability, sphere formation, and induced apoptosis | Wnt/β-catenin signaling inhibition | [4] |

The half-maximal inhibitory concentrations (IC50) for BZC vary by cell line and exposure time, with reports indicating values of approximately 4.5-30 μM across various cancer models following 48-72 hour treatments. The differential sensitivity across cancer types highlights the importance of context-specific dosing considerations and suggests possible tissue-specific uptake or mechanism variations.

Detailed Colony Formation Assay Protocol

Reagents and Equipment Required

- Cell lines: Appropriate cancer cell models (e.g., CAL27, FaDu, H1975, A549 based on cancer type of interest)

- BZC stock solution: Prepare 10 mM BZC (Sigma-Aldrich, Cat# B8879) in sterile phosphate-buffered saline (PBS) or DMSO

- Culture media: Appropriate complete media (e.g., DMEM or RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)

- Staining reagents: Crystal violet (0.1% w/v in distilled water), 4% paraformaldehyde

- Equipment: 6-well culture plates, CO2 incubator, bright-field microscope with camera, colony counter software (e.g., ImageJ)

Cell Seeding and Drug Treatment

The following procedure adapts methodologies from multiple studies investigating BZC effects [1] [2] [3]: